molecular formula C18H19N5O3 B2636985 5-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 1448043-64-8

5-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2636985
CAS No.: 1448043-64-8
M. Wt: 353.382
InChI Key: VDZQQOIFSOTFBA-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features a furan ring, a pyrazine ring, a piperidine ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, which are then coupled together through a series of condensation and cyclization reactions. Common reagents used in these reactions include:

    Furan-2-carboxylic acid: Starting material for the furan ring.

    Pyrazine-2-carboxylic acid: Starting material for the pyrazine ring.

    Piperidine: Used to form the piperidine ring.

    Isoxazole-3-carboxylic acid: Starting material for the isoxazole ring.

The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the pyrazine ring may yield dihydropyrazine derivatives.

Scientific Research Applications

5-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to a decrease in their activity.

    Receptor binding: The compound may bind to specific receptors, triggering a biological response.

    Signal transduction pathways: The compound may affect various signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

    5-(furan-2-yl)-N-(quinolin-4-ylmethyl)isoxazole-3-carboxamide: Similar structure but with a quinoline ring instead of a pyrazine ring.

Uniqueness

5-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is unique due to the presence of the pyrazine ring, which may confer different biological activities and chemical reactivity compared to similar compounds with different ring systems.

Properties

IUPAC Name

5-(furan-2-yl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c24-18(14-10-16(26-22-14)15-2-1-9-25-15)21-11-13-3-7-23(8-4-13)17-12-19-5-6-20-17/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZQQOIFSOTFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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